

# Technical Guide: Spectroscopic Profiling of 2-Amino-5-chloro-3-nitrobenzamide

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## Compound of Interest

Compound Name: 2-Amino-5-chloro-3-nitrobenzamide

CAS No.: 40545-37-7

Cat. No.: B8286822

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Molecular Weight: 215.59 g/mol

## Executive Summary & Structural Logic

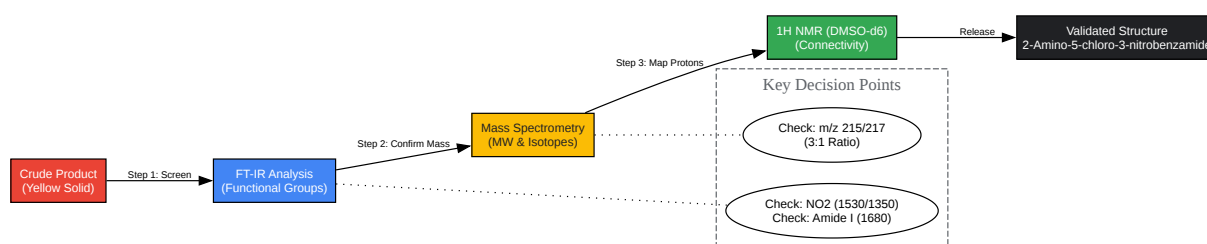
This molecule represents a highly functionalized benzene core. Its spectroscopic signature is defined by the competing electronic effects of three substituents:

- Nitro group ( ) at C3: Strongly electron-withdrawing (deshielding), creating a significant downfield shift for the adjacent amine and aromatic protons.
- Chloro group ( ) at C5: Weakly electron-withdrawing but ortho/para directing.
- Primary Amine ( ) at C2: Electron-donating, but heavily engaged in an intramolecular hydrogen bond with the C3-nitro oxygen. This "locking" effect is the most distinct spectroscopic feature, particularly in

NMR.

## Analytical Workflow

The following diagram outlines the logical flow for confirming the identity of this intermediate during synthesis (e.g., from 2-amino-5-chlorobenzoic acid).



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Figure 1: Step-by-step analytical workflow for structural validation.

## Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) or Electron Impact (EI). Theoretical Exact Mass: 215.009

## Key Diagnostic Features

The presence of a single chlorine atom provides a definitive isotopic signature.

- Parent Ion ( ): (Base peak if ESI+).
- Isotope Peak (

):

.

- Intensity Ratio: The height of the 215 peak to the 217 peak must be approximately 3:1, confirming the presence of

and

.

## Fragmentation Pathway (EI)

Under electron impact, the molecule typically fragments via the loss of the amide group and the nitro group.

Fragment Ion ( )	Loss	Interpretation
215 / 217		Molecular Ion (Parent)
199 / 201		Loss of (Amide cleavage)
170 / 172		Loss of or
153 / 155		Loss of and

## Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance). Phase: Solid state (Yellow crystalline powder).

The spectrum is dominated by the nitro and amide functionalities.

Wavenumber ( )	Assignment	Notes
3450, 3320		Primary amide and aniline stretches. Often appear as a doublet or multiplet.
1680 - 1690		Amide I band. Strong, distinct peak.
1620		Amide II band (bending).
1530 - 1550		Asymmetric nitro stretch. Very strong.
1340 - 1360		Symmetric nitro stretch.
700 - 800		Aryl chloride stretch.

## Nuclear Magnetic Resonance ( NMR)

Solvent: DMSO-

(Recommended due to solubility and hydrogen bonding stabilization). Frequency: 400 MHz or higher.

The aromatic region is simplified due to the tetra-substituted ring, leaving only two aromatic protons in a meta relationship.

### Chemical Shift Data Table[1]

Shift (ppm)	Mult.	Integ.	Assignment	Structural Justification
9.0 - 9.5	br s	2H	Ar-	Aniline Amine. Highly deshielded due to strong intramolecular H-bond with the ortho group.
8.25	d	1H	Ar-	Proton at C4. Located between and . The nitro group exerts a strong deshielding effect.
8.10	br s	1H	Amide-	One of the amide protons (restricted rotation).
7.95	d	1H	Ar-	Proton at C6. Located between and . Less deshielded than H4.
7.50	br s	1H	Amide-	The second amide proton.

Note: Coupling constant (

) between H4 and H6 is typically 2.5 Hz (meta-coupling).

## Visualizing the Proton Environment

The following diagram illustrates the connectivity and the specific "locking" mechanism of the amine protons.

Figure 2: NMR assignment logic highlighting the H-bond interaction between C2-Amine and C3-Nitro.

## Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra. This compound is typically synthesized via the nitration of 2-amino-5-chlorobenzoic acid, followed by amide formation.

- Common Impurity 1:2-Amino-5-chlorobenzoic acid (Starting material). Look for a broad peak at 11-13 ppm in NMR.
- Common Impurity 2:2-Amino-5-chloro-3-nitrobenzoic acid (Hydrolysis product).
- Isomeric Impurity:2-Amino-3-chloro-5-nitrobenzamide.[1] (If the starting material was 2-amino-3-chlorobenzoic acid). This will show different splitting patterns (H4 and H6 would have different chemical environments).

## References

- Preparation of **2-amino-5-chloro-3-nitrobenzamide**.US Patent 7,728,026 B2. Example 47A. (Describes the synthesis of the title compound as an intermediate for PARP inhibitors).
- PubChem Compound Summary.**2-Amino-5-chloro-3-nitrobenzamide**. (Provides physical property estimates and related structures).
- Spectroscopic Analysis of Nitro-Anilines.NIST Chemistry WebBook. (General reference for nitro/amine IR and MS fragmentation patterns).

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## Sources

- 1. Acrylic anhydride Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsr.com [m.chemsrc.com]
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